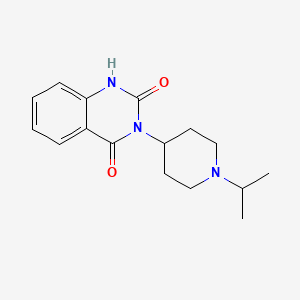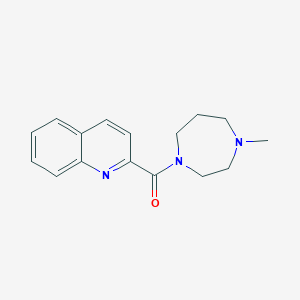
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one, also known as QS-21, is a saponin-based adjuvant that has been widely used in vaccine development. QS-21 was first isolated from the bark of the Quillaja saponaria tree and has been shown to enhance the immunogenicity of various antigens.
作用機序
The exact mechanism of action of 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one is not fully understood. However, it is believed that 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one enhances the immune response by activating antigen-presenting cells, such as dendritic cells, and promoting the production of cytokines and chemokines. This leads to the activation of T cells and the production of antibodies, resulting in a stronger and more effective immune response.
Biochemical and Physiological Effects:
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, activate T cells, and increase the production of antibodies. 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one has also been shown to have anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
One of the main advantages of 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one is its ability to enhance the immune response to various antigens. This makes it a valuable tool in vaccine development and cancer immunotherapy. However, 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex molecule that is difficult to synthesize, which can limit its availability for research purposes. 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one also has some toxic side effects, which can limit its use in clinical settings.
将来の方向性
There are several future directions for research on 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one. One area of research is the development of more efficient methods of synthesis. Another area of research is the identification of new applications for 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one, such as in the development of vaccines for emerging infectious diseases. Additionally, there is a need for further research to understand the mechanism of action of 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one and to identify potential side effects and toxicities.
合成法
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex molecule that is difficult to synthesize. The current method of synthesis involves the extraction of 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one from the bark of the Quillaja saponaria tree. The bark is first ground into a powder and then extracted with a mixture of organic solvents. The crude extract is then purified using a series of chromatographic techniques to obtain pure 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one.
科学的研究の応用
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one has been extensively studied for its ability to enhance the immune response to various antigens. It has been used as an adjuvant in the development of vaccines for infectious diseases such as malaria, HIV, and cancer. 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one has also been shown to enhance the immune response to therapeutic proteins, such as monoclonal antibodies, and has been used in the development of cancer immunotherapies.
特性
IUPAC Name |
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-10-7-5-9(6-8-10)16-13(18)11-3-1-2-4-12(11)15-14(16)19/h1-4,9-10,17H,5-8H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMWCSGKNHHUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C(=O)C3=CC=CC=C3NC2=S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468042.png)



![ethyl (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate](/img/structure/B7468052.png)
![1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7468055.png)



![N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B7468115.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)


